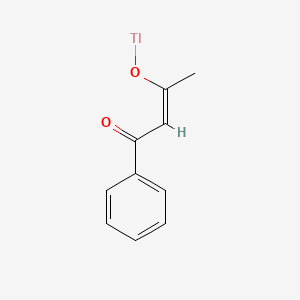

Thallium benzoylacetonate

Description

Properties

Molecular Formula |

C10H9O2Tl |

|---|---|

Molecular Weight |

365.56 g/mol |

IUPAC Name |

[(Z)-4-oxo-4-phenylbut-2-en-2-yl]oxythallium |

InChI |

InChI=1S/C10H10O2.Tl/c1-8(11)7-10(12)9-5-3-2-4-6-9;/h2-7,11H,1H3;/q;+1/p-1/b8-7-; |

InChI Key |

GUJGICRUNSWEID-CFYXSCKTSA-M |

Isomeric SMILES |

C/C(=C/C(=O)C1=CC=CC=C1)/O[Tl] |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)O[Tl] |

Origin of Product |

United States |

Synthetic Methodologies for Thallium Benzoylacetonate and Its Derivatives

Direct Synthesis Approaches

The most straightforward method for synthesizing thallium(I) benzoylacetonate involves a direct acid-base reaction. This approach leverages the acidic nature of the β-dicarbonyl group in benzoylacetone (B1666692). The reaction typically involves treating benzoylacetone with a basic thallium(I) compound, such as thallium(I) hydroxide (B78521) (TlOH) or thallium(I) ethoxide (TlOEt).

When thallium(I) hydroxide is used, it is typically dissolved in a suitable solvent like ethanol (B145695) or water. Upon addition of benzoylacetone, the hydroxide ion deprotonates the β-diketone, and the resulting benzoylacetonate anion coordinates with the Tl⁺ ion. The product, thallium(I) benzoylacetonate, often precipitates from the solution and can be isolated by filtration. wikipedia.orghhu.dewikipedia.org The general reaction is as follows:

TlOH + C₆H₅C(O)CH₂C(O)CH₃ → Tl(C₁₀H₉O₂) + H₂O

Alternatively, thallium(I) ethoxide in an alcoholic solvent provides a non-aqueous route to the compound. rsc.org This method is advantageous as the only byproduct is ethanol, which can be easily removed. The reaction proceeds similarly, with the ethoxide ion acting as the base:

TlOEt + C₆H₅C(O)CH₂C(O)CH₃ → Tl(C₁₀H₉O₂) + EtOH

These direct synthesis methods are often favored for their simplicity and high yields.

Table 1: Comparison of Direct Synthesis Reactants

| Thallium(I) Reagent | Typical Solvent | Byproduct | Advantages |

|---|---|---|---|

| Thallium(I) Hydroxide (TlOH) | Water, Ethanol | Water (H₂O) | Readily available reagent, simple workup. |

| Thallium(I) Ethoxide (TlOEt) | Ethanol | Ethanol (EtOH) | Anhydrous conditions, volatile byproduct. |

Precursor-Based Synthetic Routes

Precursor-based routes involve the use of an intermediate compound, which is then converted to the final thallium benzoylacetonate product. A common strategy is salt metathesis, which involves a double displacement reaction.

In this approach, an alkali metal salt of benzoylacetonate, such as sodium benzoylacetonate (Na(C₁₀H₉O₂)), is first prepared by reacting benzoylacetone with a base like sodium hydride or sodium ethoxide. prepchem.com This precursor salt is then reacted with a soluble thallium(I) salt, such as thallium(I) nitrate (B79036) (TlNO₃) or thallium(I) sulfate (B86663) (Tl₂SO₄), in a suitable solvent. rsc.org The desired this compound precipitates from the solution, while the alkali metal salt byproduct remains dissolved.

Na(C₁₀H₉O₂) + TlNO₃ → Tl(C₁₀H₉O₂)↓ + NaNO₃

This method is particularly useful when direct synthesis is not feasible or when high purity is required, as the reaction equilibrium is driven by the precipitation of the insoluble thallium product. Thallium(I) complexes of other organic ligands, such as tris(pyridyl)borates, have also been synthesized via metathesis from their corresponding potassium salts and thallium(I) acetate. nih.gov

Another precursor-based approach involves transmetalation, where the benzoylacetonate ligand is transferred from a less stable metal complex to thallium. However, the salt metathesis route is more commonly employed for simple β-diketonate complexes.

Solid-State Synthesis Techniques

Solid-state synthesis, particularly mechanochemistry, offers a solvent-free alternative for producing this compound. This technique involves the direct grinding of solid reactants, with the mechanical energy inducing a chemical reaction. rsc.org This method is recognized as an environmentally friendly approach that can sometimes yield products that are difficult to obtain from solution-based methods. rsc.org

For the synthesis of this compound, this could involve grinding solid thallium(I) oxide (Tl₂O) or thallium(I) carbonate (Tl₂CO₃) directly with solid benzoylacetone. The reaction would proceed as follows:

Tl₂O(s) + 2 C₁₀H₁₀O₂(s) --(grinding)--> 2 Tl(C₁₀H₉O₂)(s) + H₂O(g)

Mechanochemical methods are advantageous as they minimize solvent waste and can lead to the formation of unique crystalline phases. The technique has been successfully used to prepare various molecular coordination complexes, overcoming limitations of solution reactivity. rsc.org

Solvent System Influence on Synthesis

The choice of solvent can significantly influence the crystallization process and the final structure of this compound. Solvents can affect the solubility of reactants, reaction rates, and the ultimate crystal morphology and dimensionality of the product. nih.gov

In the synthesis of metal β-diketonate complexes, the coordinating ability of the solvent is a crucial factor.

Non-coordinating solvents , such as hexane (B92381) or toluene, are less likely to interact with the thallium center. Their use often favors the formation of polymeric or supramolecular structures where the diketonate ligands bridge multiple metal centers.

For example, studies on related metal complexes have shown that crystallization from different solvents can lead to distinct crystal packing and even different magnetic properties due to subtle structural changes. rsc.org The polarity and hydrogen-bonding capabilities of the solvent also play a role in stabilizing intermediates and influencing the growth of specific crystal faces. nih.gov

Table 2: Potential Influence of Solvent Type on this compound Structure

| Solvent Type | Potential Interaction | Likely Product Structure |

|---|---|---|

| Non-coordinating (e.g., Toluene) | Minimal interaction with Tl⁺ ion. | Polymeric chains or network structures. |

| Coordinating (e.g., Methanol) | Acts as a ligand, bonding to the Tl⁺ ion. | Monomeric, solvated complexes. |

Synthesis of Heteroleptic and Supramolecular this compound Complexes

This compound can serve as a versatile building block for the construction of more complex molecular architectures, including heteroleptic and supramolecular species.

Heteroleptic complexes are coordination compounds that contain more than one type of ligand. Starting with this compound, a heteroleptic complex can be synthesized by introducing a secondary, neutral donor ligand, such as 2,2'-bipyridyl (bpy) or 1,10-phenanthroline (B135089) (phen). The reaction typically involves mixing this compound with the secondary ligand in a suitable solvent, leading to a new complex of the type [Tl(C₁₀H₉O₂)(L)], where L is the secondary ligand.

Supramolecular complexes are larger, organized structures formed through non-covalent interactions between molecular building blocks. Thallium(I) β-diketonates are excellent precursors for these architectures due to the tendency of thallium(I) to form secondary interactions. researchgate.net Research has shown that thallium(I) acetylacetonate (B107027) can react with other metal complexes to form heterometallic supramolecular polymers. For instance, the reaction of [Tl(acac)] with certain gold(I) complexes results in one-dimensional polymeric chains where Tl₂(acac)₂ units bridge the gold-containing fragments. researchgate.net This strategy can be directly applied using this compound to create novel heterometallic materials with potentially interesting electronic or photoluminescent properties. researchgate.netnih.gov

The synthesis of these complex structures often relies on the principles of self-assembly, where the final architecture is dictated by the geometry of the ligands and the coordination preferences of the metal ions.

Coordination Chemistry and Structural Motifs of Thallium Benzoylacetonate Complexes

Ligand Design and Modification Strategies

The benzoylacetonate ligand offers a versatile platform for modification to tune the steric and electronic properties of the resulting thallium complexes. Strategies for ligand design primarily revolve around the substitution on the phenyl ring and the acetylacetonate (B107027) backbone.

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electron density on the coordinating oxygen atoms. For instance, electron-donating groups, such as methoxy (B1213986) or amino groups, can enhance the basicity of the oxygen atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, like nitro or halo groups, can decrease the basicity of the coordinating oxygens. Such modifications have been shown to influence the structural and electronic properties of metal complexes with similar ligands. mdpi.com

Backbone Modification: Altering the methyl group on the acetylacetonate backbone can introduce steric bulk, influencing the coordination geometry around the thallium center and potentially preventing the formation of polymeric structures. Replacing the methyl group with bulkier alkyl or aryl groups can create a more sterically hindered coordination pocket, favoring the formation of monomeric species.

Fluorination: The introduction of fluorine atoms into the ligand framework, a common strategy in the design of volatile metal precursors for chemical vapor deposition, can also be applied to benzoylacetonate. Fluorination can increase the volatility of the thallium complex and influence its Lewis acidity.

These ligand modifications can have a profound impact on the resulting complex's solubility, volatility, and reactivity, making them a crucial aspect of designing thallium benzoylacetonate derivatives with desired properties. The synthesis of a range of thallium(I) complexes with modified tris(pyridyl)borates and tris(pyrazolyl)borates demonstrates the successful application of ligand modification in tuning the coordination environment and spectroscopic features of thallium(I) centers. researchgate.net

Coordination Modes of the Benzoylacetonate Ligand

The benzoylacetonate anion typically acts as a bidentate chelating ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring. This is the expected primary coordination mode in this compound complexes.

In the context of thallium chemistry, particularly with the larger thallium(I) ion, the possibility of the benzoylacetonate ligand adopting a bridging coordination mode also exists. In such a scenario, the ligand would coordinate to two different thallium centers, leading to the formation of dimeric or polymeric structures. This bridging behavior is observed in various thallium(I) carboxylate complexes, which form dimeric units. researchgate.net

Thallium(I) and Thallium(III) Coordination Environments

The coordination chemistry of thallium is distinctly influenced by its oxidation state. Thallium(I) and thallium(III) exhibit different coordination preferences in terms of coordination number, geometry, and the influence of the 6s² lone pair of electrons in Tl(I).

Thallium(I) Coordination Environment: The thallium(I) ion (ionic radius ~1.50 Å) is a large, soft cation. Its coordination environment is often characterized by:

Variable Coordination Numbers: Tl(I) can exhibit a wide range of coordination numbers, typically from 3 to 8, depending on the steric and electronic nature of the ligands.

Irregular Geometries: The presence of a stereochemically active 6s² lone pair of electrons often leads to distorted or "hemidirected" coordination geometries. researchgate.net The ligands occupy one hemisphere of the coordination sphere, with the lone pair presumed to occupy the other. This results in geometries such as trigonal pyramidal or square pyramidal. In complexes with functionalized benzoate (B1203000) ligands, Tl(I) cations are found in approximate pyramidal geometries with four or five oxygen donor atoms in the basal plane and the lone pair occupying the apex. researchgate.net

Tendency for Low Coordination Numbers: In the absence of bridging ligands or strong intermolecular interactions, Tl(I) can form complexes with low coordination numbers.

In a hypothetical monomeric thallium(I) benzoylacetonate complex, a low coordination number, likely 2 or 3, would be expected, with the benzoylacetonate ligand acting as a bidentate chelate.

Thallium(III) Coordination Environment: The thallium(III) ion (ionic radius ~0.885 Å) is smaller and harder than its Tl(I) counterpart. Its coordination environment typically features:

Higher Coordination Numbers: Tl(III) generally prefers higher coordination numbers, commonly 4, 5, or 6.

More Regular Geometries: The absence of a stereochemically active lone pair allows for the adoption of more regular coordination geometries, such as tetrahedral, square planar, trigonal bipyramidal, or octahedral. Thallium(III) compounds are often discrete monomers. cnr.it

Stronger and More Covalent Bonds: The higher charge density of Tl(III) leads to stronger and more covalent interactions with ligands compared to Tl(I).

For a thallium(III) benzoylacetonate complex, a likely formulation would be [Tl(C₁₀H₉O₂)₃], with three bidentate benzoylacetonate ligands coordinating to the Tl(III) center to form an octahedral geometry. The synthesis and structure of a thallium(III) bicyclic phthalocyanine (B1677752) complex show the Tl(III) cation in a six-coordinate environment with Tl-N distances ranging from 2.238 to 2.310 Å. researchgate.net

Supramolecular Assembly and Extended Structures

A prominent feature of thallium(I) coordination chemistry is the tendency to form supramolecular assemblies and extended structures through a variety of weak interactions. Thallium(I) compounds often exist as unique supramolecular structures. cnr.it These interactions play a crucial role in the solid-state packing of this compound complexes.

Thallophilic Interactions (Tl···Tl contacts): Although weaker than the analogous aurophilic interactions, close contacts between Tl(I) centers (typically in the range of 3.4-4.0 Å) can contribute to the stabilization of extended structures.

Tl···π Interactions: The soft Tl(I) cation can interact with the π-system of the phenyl ring of the benzoylacetonate ligand. These interactions are important in the crystal organization of thallium(I) complexes with functionalized benzoate ligands, with Tl-phenyl distances in the range of 3.3-3.5 Å. researchgate.net

Bridging Ligands: As mentioned earlier, the benzoylacetonate ligand itself can act as a bridge between two Tl(I) centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. Thallium(I) compounds show a greater tendency to form one-dimensional supramolecular structures. cnr.it

Weak Tl···O Intermolecular Contacts: Additional weak interactions between the thallium center of one molecule and the oxygen atoms of a neighboring molecule can further link the primary coordination units into extended networks.

These non-covalent interactions can lead to a variety of supramolecular motifs, such as chains, layers, and three-dimensional networks, significantly influencing the physical properties of the solid material.

Metal-Ligand Bonding Analysis

The nature of the thallium-oxygen bond in this compound is of significant interest, as it dictates the stability and reactivity of the complex. The bonding is expected to have a significant covalent character, particularly for the Tl(III) oxidation state.

For Thallium(I) Benzoylacetonate: Spectroscopic studies on thallium(I) derivatives of β-diketones suggest that the Tl-O bond has considerably more covalent character than the analogous alkali-metal-oxygen bonds. huji.ac.il This is attributed to the relatively high electronegativity of thallium. The bonding can be described as a mixture of ionic and covalent contributions. The covalent aspect arises from the overlap of thallium's 6s and 6p orbitals with the oxygen 2p orbitals. The stereochemically active 6s² lone pair in Tl(I) does not typically participate directly in bonding but influences the coordination geometry.

For Thallium(III) Benzoylacetonate: In the case of Tl(III), the Tl-O bond is expected to be significantly more covalent due to the higher effective nuclear charge of the Tl³⁺ ion. The bonding would involve the overlap of the vacant 6s, 6p, and potentially 5d orbitals of thallium with the oxygen 2p orbitals. Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide a more quantitative understanding of the metal-ligand bonding. DFT calculations on related systems can elucidate the relative contributions of ionic and covalent interactions and identify the molecular orbitals involved in the Tl-O bond. mdpi.com

Spectroscopic techniques provide experimental probes into the metal-ligand bonding:

Vibrational Spectroscopy (IR and Raman): The Tl-O stretching frequencies in the far-infrared region can provide information about the strength of the metal-ligand bond. A higher stretching frequency generally corresponds to a stronger bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ²⁰³Tl and ²⁰⁵Tl are NMR-active nuclei with spin I = 1/2. huji.ac.il Thallium NMR has a very wide chemical shift range and is highly sensitive to the chemical environment, making it a powerful tool for studying the coordination and bonding in thallium complexes in solution. cnr.it Computational NMR spectroscopy at the relativistic DFT level has shown good performance in predicting ²⁰⁵Tl chemical shifts, aiding in the structural characterization of thallium compounds. researchgate.net

The combination of experimental spectroscopic data and theoretical calculations is essential for a comprehensive analysis of the metal-ligand bonding in this compound complexes.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Thallium Benzoylacetonate

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) offers the most detailed structural information for a compound. This technique requires a well-ordered single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be used to solve the crystal structure.

In many thallium(I) compounds, the coordination environment around the thallium ion is influenced by the presence of a stereochemically active lone pair of electrons, often resulting in a distorted coordination geometry. The analysis of related structures suggests that the benzoylacetonate ligand would likely act as a bidentate chelating agent, bonding to the thallium(I) ion through both oxygen atoms. The Tl-O bond lengths and the O-Tl-O bite angle would be key parameters in defining the coordination sphere. Furthermore, intermolecular Tl---Tl interactions are a common feature in the solid-state structures of thallium(I) compounds, and these could play a significant role in the crystal packing of thallium benzoylacetonate acs.orgresearchgate.net.

| Parameter | Value | Compound |

|---|---|---|

| Crystal System | Monoclinic | [AuTl₂(acac)(C₆Cl₅)₂] |

| Space Group | P2₁/n | [AuTl₂(acac)(C₆Cl₅)₂] |

| a (Å) | 10.854(2) | [AuTl₂(acac)(C₆Cl₅)₂] |

| b (Å) | 18.013(4) | [AuTl₂(acac)(C₆Cl₅)₂] |

| c (Å) | 13.387(3) | [AuTl₂(acac)(C₆Cl₅)₂] |

| β (°) | 109.13(3) | [AuTl₂(acac)(C₆Cl₅)₂] |

| Z | 4 | [AuTl₂(acac)(C₆Cl₅)₂] |

Note: The data presented is for a complex containing thallium(I) acetylacetonate (B107027) (acac) to illustrate typical crystallographic parameters.

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. It is particularly useful for identifying crystalline phases, determining lattice parameters, and assessing sample purity. Unlike SC-XRD, PXRD is performed on a polycrystalline sample, which consists of a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

A powder XRD pattern of this compound would serve as a unique "fingerprint" for this specific crystalline phase. While a reference pattern for this compound is not found in standard diffraction databases, it can be theoretically calculated if the single-crystal structure is known. Experimentally, the PXRD pattern can be used to confirm the synthesis of the desired product and to monitor its phase purity. In materials science, PXRD is invaluable for studying phase transitions, solid-state reactions, and the effects of processing on the crystalline structure of materials. For metal benzoylacetonates, PXRD can be used to identify different polymorphic forms or to characterize the products of thermal decomposition.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Compound |

|---|---|---|---|

| 8.8 | 10.04 | 100 | Co(benzoylacetonato)₂ |

| 10.5 | 8.42 | 25 | Co(benzoylacetonato)₂ |

| 17.7 | 5.01 | 50 | Co(benzoylacetonato)₂ |

| 25.5 | 3.49 | 30 | Co(benzoylacetonato)₂ |

Note: The data presented is for a representative cobalt(II) benzoylacetonate complex to illustrate a typical powder diffraction pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR are the most common NMR techniques used in the characterization of organic and organometallic compounds. For this compound, the ¹H NMR spectrum would provide information about the protons in the benzoylacetonate ligand. The spectrum would be expected to show signals for the methine proton (-CH=), the methyl protons (-CH₃), and the protons of the phenyl group. The chemical shifts of these protons would be influenced by the coordination to the thallium(I) ion. In diamagnetic metal acetylacetonate complexes, the methine proton typically appears around 5.5-6.0 ppm, and the methyl protons appear around 2.0-2.2 ppm. The phenyl group protons would be expected in the aromatic region (7.0-8.0 ppm).

The ¹³C NMR spectrum would show signals for all the unique carbon atoms in the benzoylacetonate ligand. This would include the carbonyl carbons (C=O), the methine carbon (-CH=), the methyl carbon (-CH₃), and the carbons of the phenyl ring. The carbonyl carbons are typically found in the range of 180-200 ppm. The methine carbon would be expected around 100 ppm, and the methyl carbon around 25-30 ppm. The phenyl carbons would appear in the aromatic region (120-140 ppm).

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH= (methine) | ~6.0 | ~100 |

| -CH₃ (methyl) | ~2.2 | ~28 |

| C=O (carbonyl) | - | ~190 |

| C-phenyl (ipso) | - | ~135 |

| C-phenyl (ortho, meta, para) | ~7.4 - 7.9 | ~128 - 132 |

While ¹H and ¹³C NMR provide fundamental structural information, multi-dimensional NMR techniques can offer more detailed insights into the connectivity and spatial relationships within the molecule. Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity within the benzoylacetonate ligand. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to correlate proton and carbon signals, allowing for unambiguous assignment of all resonances in the ¹H and ¹³C NMR spectra. These techniques would be particularly useful in confirming the assignments of the phenyl group protons and carbons. For a molecule like this compound, these advanced NMR methods would provide definitive evidence for the solution-state structure of the complex.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Site Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about bonding and molecular structure.

In the infrared spectrum of this compound, the most prominent bands would be associated with the vibrations of the benzoylacetonate ligand. The C=O and C=C stretching vibrations in the chelate ring are particularly informative. In metal β-diketonate complexes, these bands are often coupled and appear in the 1500-1600 cm⁻¹ region. The position of these bands is sensitive to the nature of the metal ion; stronger metal-oxygen bonds generally lead to a decrease in the frequency of these vibrations. The spectrum would also show bands corresponding to the C-H stretching and bending modes of the methyl and phenyl groups.

In the far-infrared region, vibrations corresponding to the thallium-oxygen (Tl-O) bonds would be observed. These bands are typically found at lower frequencies (below 500 cm⁻¹) and provide direct evidence for the coordination of the benzoylacetonate ligand to the thallium ion.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy are different, and thus some vibrational modes may be active in one technique but not the other. For a molecule with a center of symmetry, there will be no overlap in the IR and Raman active modes (the rule of mutual exclusion). The Raman spectrum of this compound would also be expected to show strong bands for the C=O and C=C stretching vibrations, as well as the Tl-O stretching modes.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| ν(C=O) + ν(C=C) | 1500 - 1600 | IR, Raman |

| ν(C-CH₃) + δ(CH) | 1250 - 1300 | IR |

| Phenyl ring modes | 1450 - 1600 | IR, Raman |

| ν(Tl-O) | < 500 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for probing the electronic structure of metal complexes like thallium(I) benzoylacetonate. The spectra of metal β-diketonate complexes are typically characterized by intense absorption bands arising from electronic transitions within the benzoylacetonate ligand and, in some cases, charge-transfer transitions involving the metal ion. mdpi.comorientjchem.orgresearchgate.net

For thallium(I) benzoylacetonate, the UV-Vis spectrum is expected to be dominated by transitions within the delocalized π-system of the benzoylacetonate ligand. These transitions are generally of two types:

π → π* transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (in the UV region), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the ligand. chemguide.co.uk For benzoylacetonate complexes of other metals, these bands are often observed in the 250–350 nm range. mdpi.comresearchgate.net

n → π* transitions: These lower-intensity absorptions, which may appear as shoulders on the main π → π* bands, involve the excitation of a non-bonding electron from one of the oxygen atoms to a π* antibonding orbital. chemguide.co.uk

Given that thallium(I) has a filled 5d¹⁰ and 6s² electronic configuration, d-d transitions are not possible. illinois.edu However, Ligand-to-Metal Charge Transfer (LMCT) bands are a possibility, where an electron is excited from a ligand-based orbital to an empty orbital on the metal (e.g., the 6p orbital of Tl(I)). illinois.edu These LMCT bands are often very intense and can provide direct information about the metal-ligand electronic interaction. libretexts.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region | Expected Intensity (M⁻¹cm⁻¹) |

|---|---|---|---|

| Intra-ligand (π → π*) | Ligand π → Ligand π* | Ultraviolet (~250-350 nm) | High (ε > 10,000) |

| Intra-ligand (n → π*) | Oxygen n → Ligand π* | Ultraviolet / Visible | Low to Medium (ε < 1,000) |

| LMCT | Ligand π → Thallium 6p | Ultraviolet / Visible | Very High (ε > 10,000) |

Emission spectroscopy (fluorescence and phosphorescence) provides further insight into the excited-state properties. While many metal benzoylacetonates are luminescent, the emission often originates from the ligand's triplet state. osti.govmdpi.com For thallium(I) complexes, luminescence can also arise from transitions involving the metal center, sometimes enhanced by Tl(I)···Tl(I) interactions in the solid state. mdpi.comresearchgate.net Studies on related thallium(I) β-diketonate compounds suggest that they can be luminescent, with the emission properties being sensitive to the molecular arrangement and intermolecular interactions. researchgate.net The investigation of this compound's emission spectrum could reveal the energy of its excited states and the efficiency of intramolecular energy transfer processes.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of organometallic compounds like this compound. nih.gov A key feature in the mass spectrum of any thallium-containing compound is the characteristic isotopic signature of thallium. Thallium has two stable isotopes, ²⁰³Tl and ²⁰⁵Tl , with natural abundances of approximately 29.5% and 70.5%, respectively. ciaaw.org Consequently, any ion containing a single thallium atom will appear as a distinctive doublet with a peak intensity ratio of roughly 1:2.4.

For thallium(I) benzoylacetonate, with a chemical formula of Tl(C₁₀H₉O₂), the expected molecular ion [M]⁺ would be [Tl(C₁₀H₉O₂)]⁺. Using the exact masses of the most abundant isotopes (²⁰⁵Tl and C₁₀H₉O₂), the monoisotopic mass of the molecular ion would be approximately 366 g/mol . The full isotopic pattern of the molecular ion would show two major peaks at m/z 364 and 366, reflecting the presence of ²⁰³Tl and ²⁰⁵Tl.

Upon ionization, typically through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecular ion can undergo fragmentation. researchgate.netnih.gov The fragmentation pattern provides valuable structural information. For metal β-diketonates, common fragmentation pathways involve the loss of ligands or parts of the ligand.

Expected Fragmentation Pathways:

Loss of the Ligand: The most likely fragmentation is the cleavage of the metal-ligand bond, resulting in the bare thallium ion, [Tl]⁺. This ion would appear as a prominent doublet at m/z 203 and 205 and is often the base peak (the most intense peak) in the spectrum due to its stability.

Ligand Fragmentation: Fragments corresponding to the benzoylacetonate ligand itself or parts of it, such as the benzoyl group [C₆H₅CO]⁺ at m/z 105 or the phenyl group [C₆H₅]⁺ at m/z 77, may also be observed.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Approximate m/z | Expected Isotopic Pattern |

|---|---|---|---|

| Molecular Ion | [Tl(C₁₀H₉O₂)]⁺ | 364, 366 | Doublet (ratio ~1:2.4) |

| Thallium Ion (Base Peak) | [Tl]⁺ | 203, 205 | Doublet (ratio ~1:2.4) |

| Benzoyl Fragment | [C₆H₅CO]⁺ | 105 | Single peak |

| Phenyl Fragment | [C₆H₅]⁺ | 77 | Single peak |

Analysis of the precise mass and isotopic distribution allows for unambiguous confirmation of the compound's elemental composition.

Electron Spectroscopy for Chemical Analysis (ESCA) in Binding Energy Studies

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within a material. fu-berlin.de By irradiating a sample with X-rays and measuring the kinetic energy of emitted core-level electrons, one can calculate their binding energies, which are characteristic of the element and its chemical environment.

For this compound, XPS analysis would provide binding energy data for thallium, oxygen, and carbon.

Thallium (Tl 4f): The Tl 4f region is the most informative for determining the oxidation state of thallium. This signal is split by spin-orbit coupling into two peaks, Tl 4f₇/₂ and Tl 4f₅/₂. For thallium(I) compounds, the Tl 4f₇/₂ binding energy is typically observed in the range of 117.5–119.0 eV. researchgate.netresearchgate.net A significant shift to higher binding energy would indicate the presence of the more oxidized Tl(III) state. The spin-orbit splitting between the Tl 4f₇/₂ and Tl 4f₅/₂ peaks is approximately 4.4 eV. researchgate.net

Oxygen (O 1s): The O 1s spectrum would provide information about the oxygen atoms in the benzoylacetonate ligand. Since both oxygen atoms are chemically equivalent in the chelated enolate form, a single primary peak is expected. This peak typically appears around 531-532 eV for metal β-diketonates. The presence of additional peaks at higher binding energies could indicate surface contamination, such as adsorbed water or hydroxide (B78521) species.

Carbon (C 1s): The C 1s spectrum of the benzoylacetonate ligand is more complex and can be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms: the phenyl ring carbons (C-C, C-H), the carbonyl carbon (C=O), and the central methine carbon (C-H).

Table 3: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Thallium | Tl 4f₇/₂ | ~117.5 - 119.0 | Oxidation state of Thallium |

| Thallium | Tl 4f₅/₂ | ~121.9 - 123.4 | Spin-orbit doublet confirmation |

| Oxygen | O 1s | ~531 - 532 | M-O bonding environment |

| Carbon | C 1s | ~284.8 - 288.0 | Ligand structure and integrity |

These binding energies provide a fingerprint of the compound's chemical state and can confirm the +1 oxidation state of thallium and the integrity of the coordination environment.

Dynamic Light Scattering (DLS) in Solution-Phase Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or molecules dispersed in a liquid. orientjchem.org The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. orientjchem.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. Analysis of these fluctuations allows for the calculation of the particle's hydrodynamic radius.

Aggregation and Oligomerization: Thallium(I) β-diketonates have been known to form aggregates or oligomers in solution. researchgate.net DLS can be used to detect the presence of such aggregates and determine their average size. This is crucial for understanding the compound's solution-state structure, which can differ significantly from its solid-state structure.

Solubility and Colloidal Behavior: DLS can help determine if the compound dissolves to form a true solution of discrete molecules or if it forms colloidal suspensions or nanoparticles under certain conditions (e.g., specific solvents, concentrations, or temperatures).

Stability Studies: The technique can be used to monitor changes in particle size over time, providing data on the stability of a solution and the kinetics of aggregation or precipitation processes.

A typical DLS experiment would involve dissolving this compound in a suitable organic solvent, illuminating the sample with a laser, and analyzing the scattered light fluctuations with a correlator. The results would be presented as a size distribution plot, indicating the mean particle size (hydrodynamic diameter) and the polydispersity index (PDI), a measure of the broadness of the size distribution.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface and Morphology Characterization

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to characterize the surface and morphology of solid materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and great depth of field. For a crystalline powder like this compound, SEM analysis would reveal key morphological features, including:

Particle Size and Distribution: Direct visualization and measurement of the size of the particles in the powder.

Surface Topography: Details of the surface texture, such as smoothness, roughness, or the presence of steps, kinks, or defects. nih.gov

These observations are crucial for understanding the material's physical properties and for quality control in its synthesis.

Atomic Force Microscopy (AFM): AFM provides even higher resolution, three-dimensional surface information by scanning a sharp tip attached to a cantilever across the sample surface. chalcogen.ro The deflection of the cantilever is measured to create a topographical map. For this compound, AFM could be used to:

Quantitative Roughness Analysis: Provide precise, quantitative data on the surface roughness of a single crystal or a thin film of the material. researchgate.net

Nanoscale Feature Imaging: Visualize nanoscale features on the crystal faces, such as growth spirals, terraces, and atomic-scale defects. arxiv.org

Grain Analysis: In polycrystalline films, AFM can be used to image individual grains and grain boundaries, providing information on the film's texture. chalcogen.ro

Together, SEM and AFM provide a comprehensive picture of the material's morphology from the micron to the nanometer scale, complementing the structural information obtained from diffraction and spectroscopic techniques.

Theoretical and Computational Investigations of Thallium Benzoylacetonate Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. duke.edusemanticscholar.org It offers a balance between accuracy and computational expense, making it suitable for relatively large systems like thallium benzoylacetonate. youtube.com DFT calculations are used to determine the ground-state electronic structure, optimize molecular geometries, and predict a variety of chemical properties. semanticscholar.orgfrontiersin.org

In the context of this compound, DFT studies would focus on several key areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles within the benzoylacetonate ligand and the coordination geometry around the thallium(I) ion.

Electronic Structure Analysis: Calculating the distribution of electrons within the molecule. This involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. For this compound, the HOMO is expected to be primarily localized on the π-system of the benzoylacetonate ligand, while the LUMO would likely involve contributions from both the ligand's π* orbitals and the vacant orbitals of the thallium ion.

Reactivity Descriptors: DFT allows for the calculation of various descriptors that predict chemical reactivity. semanticscholar.org These include ionization potential, electron affinity, electronegativity, and chemical hardness. These values help in understanding how this compound might interact with other chemical species, predicting sites for electrophilic or nucleophilic attack. For instance, calculations on the benzoylacetone (B1666692) ligand itself have been performed to understand its stability and hydrogen bond strength. researchgate.net

Below is a table summarizing the typical electronic properties that would be investigated for this compound using DFT.

| Property | Description | Significance in this compound Analysis |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different possible isomers or coordination geometries. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Mulliken Charges | A method for estimating partial atomic charges. | Provides insight into the ionicity of the thallium-oxygen bonds and the charge distribution across the complex. |

Ab Initio Methods in Molecular Orbital Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. wiley-vch.de These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a rigorous framework for analyzing molecular orbitals (MOs) and the nature of chemical bonds. wayne.eduiastate.edu

For this compound, ab initio MO analysis would provide a detailed picture of the metal-ligand bonding. Key insights would include:

Nature of Bonding: By decomposing the calculated molecular orbitals into their constituent atomic orbital contributions, one can quantify the degree of covalent versus ionic character in the thallium-oxygen bonds. While Tl(I) complexes are often considered largely ionic, ab initio methods can reveal the extent of orbital overlap and covalent contributions.

Lone Pair Effects: Thallium(I) has a stereochemically active 6s² lone pair, which is influenced by relativistic effects. nih.gov Ab initio calculations can model the shape and energy of the MO associated with this lone pair and determine its influence on the coordination geometry of the complex. This is crucial for explaining the often-distorted and unpredictable coordination environments observed for Tl(I). nih.gov

Excited States: Advanced ab initio methods can be used to calculate the energies and properties of electronic excited states, helping to interpret the UV-visible absorption spectrum of the compound. nih.gov

Ligand Field Theory and Crystal Field Theory Applications in Thallium Complexes

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are models used to describe the electronic structure of coordination compounds. britannica.com CFT treats the ligands as point charges and considers the purely electrostatic interactions between these charges and the d-orbitals of the central metal ion. wikipedia.orglibretexts.orglibretexts.org LFT is a more advanced model that incorporates principles from molecular orbital theory to account for covalent character in metal-ligand bonds. wikipedia.orgstudy.comwelcomehomevetsofnj.org

The application of traditional CFT and LFT to thallium(I) benzoylacetonate is fundamentally different from their application to transition metal complexes. Thallium(I) is a post-transition metal with a [Xe] 4f¹⁴ 5d¹⁰ 6s² electron configuration. Its d-shell is completely filled.

Key points regarding the application of these theories to Tl(I) complexes are:

No d-d Transitions: The primary utility of CFT/LFT in transition metal chemistry is to explain the splitting of d-orbitals, which gives rise to characteristic colors (from d-d electronic transitions) and magnetic properties. fiveable.me Since the 5d orbitals in Tl(I) are completely filled and are core-like, there are no vacant d-orbitals for electrons to be promoted to. Consequently, Tl(I) complexes are typically colorless and diamagnetic, and the concepts of d-orbital splitting and Ligand Field Stabilization Energy (LFSE) are not applicable in the traditional sense. libretexts.orglibretexts.org

Focus on Electrostatics and Geometry: While d-orbital splitting is not a factor, the electrostatic principles of CFT can still be conceptually applied to understand how the arrangement of the negatively charged oxygen atoms of the benzoylacetonate ligand creates an electric field that influences the energy levels of the metal's valence orbitals, particularly the 6s and 6p orbitals. The stereochemically active 6s² lone pair often dominates the geometry, leading to coordination numbers and shapes that are not easily predicted by simple electrostatic models alone. nih.gov

The table below contrasts the application of LFT/CFT to a typical transition metal versus Thallium(I).

| Feature | Typical Transition Metal (e.g., Cr³⁺, d³) | Thallium(I) (d¹⁰s²) |

| d-Orbital Occupancy | Partially filled | Completely filled |

| d-Orbital Splitting | Significant; basis of the theory (e.g., t₂g and e_g sets in octahedral field). | Not applicable as a primary descriptive tool. The 5d shell is full and contracted. |

| Ligand Field Stabilization Energy (LFSE) | A key factor in determining stability and structure. fiveable.me | Zero. |

| Magnetic Properties | Often paramagnetic due to unpaired d-electrons. | Diamagnetic. |

| Electronic Spectra | Characterized by d-d transitions, leading to color. britannica.com | Color typically arises from ligand-based or charge-transfer transitions, not d-d transitions. |

| Primary Utility of Theory | Explains color, magnetism, and thermodynamic stability. welcomehomevetsofnj.org | Limited; electrostatic considerations may offer some insight, but the 6s² lone pair is a more dominant factor in determining geometry. |

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. uv.es By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the dynamic behavior of molecules and how they self-assemble into larger structures. nih.govresearchgate.net

For this compound, MD simulations would be particularly useful for studying its behavior in the solid state or in solution, focusing on the formation of supramolecular assemblies. Research in this area would involve:

Crystal Packing Analysis: Simulating the interactions between multiple this compound molecules to understand the forces that govern its crystal structure. This includes van der Waals forces, electrostatic interactions, and potentially weak Tl···Tl interactions (thallophilic interactions), although these are often weak or absent in Tl(I) carboxylates and related compounds. nih.gov

Aggregation in Solution: MD simulations can predict whether molecules of this compound are likely to remain as isolated monomers in a given solvent or aggregate to form dimers, oligomers, or larger clusters. nih.gov

Structural Dynamics: These simulations can reveal the flexibility of the benzoylacetonate ligand and the dynamic nature of the coordination environment around the thallium ion.

Computational protocols for such a study would combine quantum mechanics to derive accurate force field parameters for the molecule, followed by classical MD simulations to model the behavior of a large ensemble of molecules over nanoseconds or longer. chemrxiv.org

Predictive Modeling of Coordination Behavior

Predicting the coordination behavior of thallium(I) is notoriously difficult due to its flexible coordination sphere and the influence of its stereochemically active lone pair. nih.gov Predictive modeling for this compound aims to use computational methods to forecast its likely coordination number, geometry, and how it interacts with other ligands or solvent molecules.

This modeling relies heavily on the quantum chemical methods described earlier, particularly DFT:

Potential Energy Surface Scanning: By systematically changing the positions of ligands around the Tl(I) center and calculating the energy at each point, a potential energy surface can be mapped out. The minima on this surface correspond to stable or metastable coordination geometries.

Influence of Ligand Substituents: Models can be used to predict how modifying the benzoylacetonate ligand (e.g., adding electron-withdrawing or -donating groups to the phenyl ring) would alter the electronic properties and, consequently, the coordination behavior of the complex. rsc.org

Relativistic Effects: Accurate prediction for heavy elements like thallium requires the inclusion of relativistic effects in the calculations. These effects are responsible for the inertness of the 6s² lone pair (the "inert pair effect") and are crucial for correctly modeling the geometry and stability of Tl(I) compounds.

The ultimate goal of such predictive modeling is to establish a set of rules or a computational protocol that can successfully explain the seemingly erratic coordination chemistry of thallium(I) and predict the structures of new, related complexes. nih.gov

Advanced Material Applications and Catalytic Roles of Thallium Benzoylacetonate

Precursors for Thin Film Deposition Technologies

Thallium benzoylacetonate serves as a valuable precursor in various thin film deposition techniques, which are fundamental to the fabrication of electronic and superconducting devices. Its volatility and thermal stability make it a suitable candidate for processes requiring the precise delivery of thallium to a substrate surface.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for growing high-quality thin films. In this process, volatile organometallic compounds are transported in the vapor phase to a heated substrate, where they decompose to form the desired film. This compound, being a metal β-diketonate, possesses the requisite volatility and thermal stability to be an effective MOCVD precursor for depositing thallium-containing films, such as thallium oxides. The choice of precursor is critical in MOCVD as it influences the deposition rate, film purity, and morphology.

The general process for MOCVD using a precursor like this compound involves the following steps:

Vaporization: The solid or liquid precursor is heated to generate a vapor.

Transport: An inert carrier gas transports the precursor vapor into the reaction chamber.

Deposition: The precursor decomposes on the heated substrate, leading to the formation of a thin film.

By-product Removal: Volatile by-products are removed from the chamber.

| Parameter | Description |

| Precursor | This compound |

| Deposition Technique | Metal-Organic Chemical Vapor Deposition (MOCVD) |

| Typical Film | Thallium(III) Oxide (Tl2O3) |

| Key Precursor Properties | Volatility, Thermal Stability |

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. The process is based on sequential, self-limiting surface reactions. While specific studies on the use of this compound in ALD are not extensively documented, its properties as a metal β-diketonate suggest its potential as a precursor. Metal β-diketonates, such as cobalt(II) acetylacetonate (B107027), have been successfully used in ALD processes. rareearthproducts.com The self-limiting nature of ALD reactions requires precursors that can chemisorb onto the substrate surface without continuous decomposition.

A typical ALD cycle involving a metal β-diketonate precursor would consist of:

Pulse A: Introduction of the metal precursor (e.g., this compound) which reacts with the surface functional groups.

Purge 1: Removal of unreacted precursor and by-products.

Pulse B: Introduction of a co-reactant (e.g., water, ozone) to react with the adsorbed precursor layer.

Purge 2: Removal of the co-reactant and by-products, leaving a single atomic layer of the desired material.

Solution Deposition Techniques for Film Fabrication

Solution deposition techniques offer a cost-effective and scalable alternative to vapor-phase methods for thin film fabrication. These methods involve dissolving a precursor in a suitable solvent to form a solution, which is then applied to a substrate. Techniques such as spray coating have been employed to deposit thallium-containing films like thallium bromide. nih.gov this compound's solubility in organic solvents makes it a candidate for solution-based deposition methods. The quality of the resulting film depends on factors like precursor concentration, solvent volatility, and the deposition method (e.g., spin coating, dip coating, or printing).

Fabrication of Superconducting Films

Thallium-based compounds are crucial in the fabrication of high-temperature superconducting (HTS) films. This compound can serve as a precursor for creating the thallium-containing layers in these complex materials, such as the Tl-1223 (TlBa₂Ca₂Cu₃Oₓ) superconductor. princeton.eduacs.org The fabrication process often involves depositing a precursor film containing the metallic components, followed by a high-temperature annealing step in a controlled atmosphere to form the superconducting phase. The volatility and decomposition characteristics of the thallium precursor are critical for achieving the correct stoichiometry and crystalline structure in the final superconducting film. princeton.edu

| Superconductor | Precursor Role | Deposition & Processing |

| Tl-1223 | Source of thallium | MOCVD or solution deposition of precursor, followed by thermal annealing. |

| Thallium-based oxides | Delivery of thallium to the substrate | Electrodeposition and other solution-based methods. wustl.edu |

Role in Advanced Material Synthesis (e.g., Nanomaterials, Perovskites)

Beyond thin films, this compound is a potential precursor for the synthesis of other advanced materials, including nanomaterials and perovskites, leveraging its ability to controllably release thallium upon thermal decomposition.

The synthesis of thallium-based nanomaterials, such as nanoparticles and nanorods of thallium oxides, can be achieved through various chemical routes where a thallium precursor is decomposed under controlled conditions. The use of a metal-organic precursor like this compound can offer advantages in terms of controlling the size, shape, and crystallinity of the resulting nanostructures.

In the rapidly evolving field of perovskite materials, particularly for applications in solar cells and optoelectronics, thallium-based perovskites are being explored. The synthesis of these materials often involves the reaction of precursor salts in solution. This compound, with its organic ligand, could potentially be used in non-aqueous solvent systems for the synthesis of novel thallium-containing perovskite structures. The choice of precursor can influence the crystallization kinetics and the final properties of the perovskite material.

Catalytic Activity in Chemical Transformations

While direct studies on the catalytic activity of this compound are limited, the broader class of metal β-diketonate complexes is known to exhibit catalytic properties in various organic reactions. These complexes are often used as catalysts or pre-catalysts in processes such as polymerization, oxidation, and cross-coupling reactions. For instance, palladium(II) acetylacetonate complexes are effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions. acs.org

Thallium compounds have also been utilized in organic synthesis. For example, thallium(I) salts of β-dicarbonyl compounds have been used in alkylation and acylation reactions. This suggests that this compound could potentially facilitate similar transformations by acting as a source of a catalytically active thallium species. The benzoylacetonate ligand can influence the solubility and reactivity of the thallium center, potentially enabling its participation in catalytic cycles. Further research is needed to fully explore and characterize the catalytic potential of this compound in various chemical transformations.

Exploration in Homogeneous Catalysis

The catalytic utility of thallium compounds in homogeneous systems is well-documented, with both thallium(I) and thallium(III) species demonstrating activity in a variety of organic transformations. rsc.org Thallium(III) compounds, for instance, can serve as catalysts for reactions such as the formation of α-aminonitriles and acylation reactions. rsc.org Meanwhile, thallium(I) compounds can act as acid catalysts to facilitate esterification and electrophilic bromination, and thallium(I) bases are known to accelerate Suzuki cross-coupling reactions. rsc.org

In this context, this compound presents a versatile platform. The benzoylacetonate ligand can stabilize the thallium cation, and its electronic and steric properties can be tuned to modulate the catalytic activity of the metal center. For example, thallium(I) benzoylacetonate could potentially be employed as a catalyst in the oxidation of alkyl aromatic compounds, similar to the reported use of thallium benzoate (B1203000). rsc.org The ligand's structure could influence the solubility of the catalyst in organic solvents, a key parameter for homogeneous catalysis. The inherent Lewis acidity of the thallium center, modified by the benzoylacetonate ligand, is a critical feature that could be harnessed for various catalytic cycles.

| Catalytic Application | Thallium Species | Potential Role of Benzoylacetonate Ligand |

| α-Aminonitrile Production | Tl(III) | Modulate Lewis acidity and catalyst stability. |

| Suzuki Cross-Coupling | Tl(I) | Enhance solubility and influence base strength. |

| Esterification | Tl(I) | Tune Lewis acidity for substrate activation. |

| Oxidation of Aromatics | Tl(I) | Stabilize the active catalytic species. |

Investigation in Heterogeneous Catalysis (e.g., MOF-based systems)

Heterogeneous catalysis offers advantages in catalyst separation and recycling. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that serve as excellent platforms for developing heterogeneous catalysts. nih.gov While MOFs constructed directly from this compound are not widely reported, the interaction of thallium with MOF structures is an area of active research, particularly in environmental remediation.

A notable study demonstrated the use of manganese-based MOF catalysts for the efficient removal of gaseous thallium from flue gas. acs.orgfigshare.com The process involves the catalytic oxidation of the more toxic Tl(I) to the less harmful Tl(III) on the MOF's active sites, followed by adsorption. acs.orgfigshare.com The mechanism suggests that Tl(I) loses electrons to Mn(III) and Mn(IV) centers within the MOF, forming thallium(III) oxide (Tl₂O₃). acs.orgfigshare.com

This research opens up possibilities for this compound in heterogeneous catalysis. It could be used as a precursor to introduce thallium into MOF structures or be encapsulated within the pores of a pre-synthesized MOF. Such a "ship-in-a-bottle" approach could create a site-isolated catalyst, preventing leaching and improving stability. nih.gov The benzoylacetonate ligand could act as a modulator, influencing the electronic properties of the encapsulated thallium and thus its catalytic performance for oxidation or other reactions.

Photocatalytic and Tribocatalytic Applications

Photocatalysis utilizes light to drive chemical reactions, often for environmental remediation or energy production. While this compound itself has not been extensively studied as a photocatalyst, other thallium compounds have shown promise. For example, various morphologies of thallium sulfide (B99878) (Tl₂S) nanostructures, synthesized hydrothermally, have been demonstrated to act as effective photocatalysts for the degradation of organic dyes under UV irradiation. researchgate.net

This suggests that this compound could serve as a valuable precursor for synthesizing novel thallium-based semiconductor photocatalysts. Thermal decomposition of the complex could yield thallium oxides or sulfides with controlled morphologies and high surface areas, which are desirable characteristics for photocatalytic activity. Furthermore, the aromatic rings of the benzoylacetonate ligand could potentially allow the complex to act as a photosensitizer, absorbing light and transferring energy to a reactant or another catalytic species.

Tribocatalysis, the generation of catalytic activity through mechanical force, remains a nascent field. There is currently no significant research available on the tribocatalytic applications of this compound.

Catalytic Remediation of Environmental Contaminants

Thallium itself is a significant environmental contaminant, and much of the research involving thallium and catalysis focuses on its removal. nih.govresearchgate.net As discussed, manganese-based MOFs can catalytically oxidize Tl(I) to Tl(III) as a remediation strategy. acs.orgresearchgate.net This process effectively reduces thallium's toxicity and mobility in the environment. acs.orgresearchgate.net

Conversely, the potential for this compound to act as a catalyst for the remediation of other environmental contaminants is an underexplored but plausible area of research. Metal complexes, including those with β-diketonate ligands, are known to catalyze the oxidation of various pollutants. mdpi.com Thallium acetate, for instance, is used as a catalyst in the oxidation of olefins and hydrocarbons. mdpi.com It is conceivable that a stable complex like thallium(III) benzoylacetonate could catalyze the degradation of persistent organic pollutants, leveraging the strong oxidizing power of the Tl(III)/Tl(I) redox couple. samaterials.com However, the high toxicity of thallium necessitates careful design to ensure the catalyst is robust and does not leach into the treated environment.

Building Blocks for Luminescent Supramolecular Systems

One of the most promising applications for thallium(I) β-diketonates is in the construction of luminescent supramolecular materials. researchgate.net Thallium(I) centers can participate in metallophilic interactions (Tl···Tl or Tl···M, where M is another metal), which can give rise to unique photophysical properties.

Research on the closely related thallium(I) acetylacetonate has shown it can react with heteropolynuclear gold-thallium complexes to create extended polymeric structures. These materials feature dimeric Tl₂(acac)₂ units that bridge Tl[Au(C₆X₅)₂] fragments (where X is F or Cl), with the luminescence properties being dictated by the nature of the Au-Tl and Tl-Tl interactions.

More complex systems have been developed using macrocyclic ligands in conjunction with thallium(I) and gold(I) precursors. rsc.orgrsc.org For example, a polymeric complex featuring a repeating pseudo-rhombic Au₂Tl₂ metallic core has been synthesized. rsc.org This material exhibits interesting thermochromic behavior, with its luminescence changing with temperature. rsc.orgrsc.org At room temperature, the emission is primarily from metal-metal-to-ligand charge transfer (MM'CT) transitions, while at 77 K, a dual emission is observed, likely due to the presence of two distinct thallium coordination environments. rsc.orgrsc.org this compound, with its aromatic moieties, could be used to build similar structures, potentially tuning the emission wavelengths and quantum yields through π-π stacking interactions between ligands.

| Complex Type | Key Structural Feature | Luminescent Property |

| Au/Tl Polymer with Acetylacetonate | Bridging Tl₂(acac)₂ units | Dependent on Au-Tl and Tl-Tl contacts |

| Au/Tl Polymer with Macrocycle | Polymeric zig-zag chain with Au₂Tl₂ cores | Thermochromic; dual emission at low temperature |

Applications in Sensing Materials Research

The unique electronic and optical properties of thallium complexes make them potential candidates for chemical sensing applications. Fluorescent chemosensors, which signal the presence of an analyte through a change in luminescence, are a major area of materials research. nih.gov Given that this compound can be a component of luminescent supramolecular systems, its optical properties could be modulated by the presence of specific guest molecules or ions, forming the basis of a sensor.

For example, a porous material containing this compound could exhibit a specific luminescence. Upon the introduction of an analyte that coordinates to the thallium center or interacts with the benzoylacetonate ligand, the electronic structure of the complex would be perturbed, leading to a detectable shift in the emission wavelength or intensity (a "turn-on" or "turn-off" response). The benzoylacetonate ligand offers sites for functionalization, allowing for the design of receptors that are selective for particular analytes. While specific applications of this compound as a sensor have not been realized, the principles of sensor design using transition metal complexes suggest it is a viable avenue for future research. mdpi.com

Future Directions and Emerging Research Avenues for Thallium Benzoylacetonate

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of thallium benzoylacetonate, while achievable through standard methods, presents opportunities for the development of more refined and selective synthetic routes. Traditional approaches for preparing metal β-diketonates often involve the reaction of a metal salt with the β-diketone in the presence of a base. For thallium(I) benzoylacetonate, a potential route could involve the reaction of a thallium(I) salt, such as thallium(I) hydroxide (B78521) or thallium(I) ethoxide, with benzoylacetone (B1666692).

Future research could focus on developing synthetic methods that offer greater control over the product's purity, crystallinity, and morphology. This is particularly crucial for applications in materials science where these properties can significantly influence the material's performance. One promising avenue is the use of sonochemical methods, where ultrasonic irradiation can promote the reaction and lead to the formation of nanomaterials with unique properties. nih.gov

Furthermore, exploring different precursor materials and solvent systems could lead to the discovery of novel polymorphs of this compound with distinct physical and chemical characteristics. The use of thallium(I) salts of other β-dicarbonyl compounds has been shown to result in regiospecific C-alkylation in high yields, suggesting that the choice of thallium precursor can significantly impact reaction outcomes.

Table 1: Potential Synthetic Routes for this compound

| Method | Thallium Precursor | Ligand | Key Advantages |

|---|---|---|---|

| Conventional Synthesis | Thallium(I) Hydroxide | Benzoylacetone | Simple, well-established method. |

| Alkoxide Route | Thallium(I) Ethoxide | Benzoylacetone | Can lead to cleaner reaction products. |

| Sonochemical Synthesis | Various Thallium Salts | Benzoylacetone | Potential for producing nanomaterials. nih.gov |

| Transmetalation | Thallium(I) Acetate | Pre-formed Metal Benzoylacetonate | Offers a route to mixed-metal complexes. |

Exploration of New Coordination Architectures and Ligand Systems

Future research should aim to explore the coordination behavior of thallium with benzoylacetonate and its derivatives. By systematically modifying the benzoylacetonate ligand, for instance, by introducing different substituents on the phenyl ring, it may be possible to tune the electronic and steric properties of the ligand and thereby influence the coordination environment around the thallium center. This could lead to the formation of novel coordination polymers and supramolecular assemblies with interesting structural motifs.

Investigations into the coordination of thallium(I) with functionalized benzoate (B1203000) ligands have revealed the formation of dimeric units that are further linked into infinite coordination polymers. researchgate.net A similar approach with substituted benzoylacetonate ligands could yield new materials with tailored architectures. The use of ancillary ligands in conjunction with benzoylacetonate could also lead to the formation of heteroleptic complexes with unique coordination geometries and properties.

Integration into Hybrid and Multifunctional Materials

A significant area of future research lies in the incorporation of this compound into hybrid and multifunctional materials. Metal β-diketonates are versatile building blocks for the creation of such materials due to their stability and tunable properties. mdpi.comnih.gov

One potential application is in the development of novel optical materials. Thallium compounds are known to be used in the production of specialized glass with a high refractive index and in infrared detection and transmission equipment. nih.govsamaterials.com By integrating this compound into polymer matrices or inorganic frameworks, it may be possible to create hybrid materials with tailored optical properties, such as enhanced luminescence or nonlinear optical behavior.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) or porous coordination polymers (PCPs) could lead to materials with applications in catalysis, sensing, or gas storage. researchgate.net The benzoylacetonate ligand can be functionalized to act as a linker, connecting metal centers to form extended networks. The presence of thallium in these frameworks could impart unique catalytic or electronic properties.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To gain a deeper understanding of the formation and reactivity of this compound, the application of advanced spectroscopic techniques for in situ monitoring of reactions is crucial. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the reaction kinetics, the formation of intermediates, and the reaction mechanism. mt.combruker.commt.com

In situ FTIR and Raman spectroscopy can be used to track the changes in vibrational modes of the reactants and products as the reaction progresses, allowing for the identification of key reaction intermediates. mt.com This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

NMR spectroscopy, particularly ¹H, ¹³C, and ²⁰⁵Tl NMR, can provide detailed structural information about the species in solution. Dynamic NMR studies could be employed to investigate ligand exchange processes and the fluxional behavior of this compound in solution. The use of advanced NMR techniques, such as two-dimensional correlation spectroscopy, can help to elucidate complex reaction pathways. bruker.com

Table 2: Applicable In Situ Spectroscopic Techniques

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| FTIR Spectroscopy | Real-time monitoring of functional group changes. mt.com | Tracking the coordination of the benzoylacetonate ligand to the thallium center. |

| Raman Spectroscopy | Complementary vibrational information, especially for metal-ligand bonds. mt.com | Probing the Tl-O bond formation and the structure of the complex in solution or the solid state. |

| NMR Spectroscopy | Detailed structural information and dynamics in solution. bruker.com | Characterizing the structure of this compound and studying its dynamic behavior. |

Sophisticated Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of new compounds. acs.org For this compound, computational studies can provide valuable insights into its electronic structure, bonding, and reactivity.

Future research should leverage computational modeling to:

Predict the most stable coordination geometries: By calculating the relative energies of different possible structures, it is possible to predict the preferred coordination environment of thallium with the benzoylacetonate ligand.

Elucidate reaction mechanisms: DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. smu.edunih.gov This can help to understand the factors that control the selectivity of different synthetic routes.

Simulate spectroscopic properties: Computational methods can be used to predict spectroscopic data, such as vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental results.

By combining computational modeling with experimental studies, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for the rational design of new materials with desired properties.

Q & A

Q. What are the established synthesis protocols for thallium benzoylacetonate, and how is its purity validated?

this compound is typically synthesized via ligand substitution reactions, where thallium salts (e.g., Tl(I) acetate) react with benzoylacetone under controlled pH and temperature. Characterization involves elemental analysis (C, H, Tl content) to confirm stoichiometry, supplemented by FT-IR for ligand coordination verification and X-ray diffraction (XRD) for structural elucidation . Purity is validated using thermogravimetric analysis (TGA) to assess decomposition profiles and ICP-MS for trace metal impurities .

Q. Which spectroscopic techniques are most effective for analyzing this compound’s coordination chemistry?

UV-Vis spectroscopy identifies ligand-to-metal charge transfer bands, while NMR (¹H, ¹³C) resolves ligand proton environments and symmetry changes upon coordination. X-ray photoelectron spectroscopy (XPS) provides oxidation state confirmation for thallium, and EXAFS/XANES probes local coordination geometry . For quantitative thallium detection, monochromatic excitation X-ray fluorescence (ME-XRF) and ICP-MS are recommended for sensitivity and accuracy in biological/environmental matrices .

Advanced Research Questions

Q. How does substituting acetylacetonate with benzoylacetonate ligands alter reactivity in metal complexes?

Benzoylacetonate’s phenyl group introduces steric bulk and electron-withdrawing effects, which reduce ligand lability compared to acetylacetonate. This stabilizes metal centers in higher oxidation states (e.g., Tl(III)) and modifies redox potentials. Mechanistic studies in titanium complexes show that benzoylacetonate ligands inhibit polymerization under mechanochemical activation, unlike acetylacetonate analogs, due to hindered ligand exchange kinetics . Comparative kinetic experiments (e.g., stopped-flow spectroscopy) and DFT modeling are critical to quantify these effects .

Q. How can researchers resolve contradictions in literature regarding this compound’s catalytic behavior?

Discrepancies in catalytic activity often arise from variations in synthesis conditions (e.g., solvent polarity, Tl:ligand ratio) or unintended hydrolysis. To address this, replicate experiments under inert atmospheres (e.g., glovebox) and characterize intermediates via in-situ Raman spectroscopy. Cross-validate results using multiple analytical methods (e.g., cyclic voltammetry for redox activity vs. catalytic turnover assays) . Document crystal structures to correlate activity with coordination geometry .

Q. What methodologies assess this compound’s environmental mobility in ore processing waste streams?

Thallium’s affinity for sulfides (e.g., pyrite) in ore concentrates necessitates leaching experiments under simulated environmental conditions (pH 4–9, aerobic/anoxic). Use sequential extraction (Tessier method) to partition Tl into exchangeable, carbonate-bound, and sulfide-bound fractions. ME-XRF and synchrotron-based μ-XANES map Tl speciation in solid waste, while ICP-OES quantifies aqueous Tl(I)/Tl(III) species .

Q. How does this compound’s photophysical profile compare to rare-earth β-diketonate complexes?

Unlike europium benzoylacetonate (EuB), which exhibits strong red fluorescence due to f-f transitions, Tl complexes lack luminescence due to rapid non-radiative decay from heavy atom effects. Laser-induced breakdown spectroscopy (LIBS) and time-resolved fluorescence spectroscopy quantify energy transfer efficiency. For Tl-based systems, focus on UV-driven applications (e.g., photocatalysis) rather than lasing .

Methodological Guidance for Experimental Design

Designing a study to evaluate this compound’s stability under mechanochemical stress:

- Objective: Determine degradation pathways under ball-milling conditions.

- Methods: Use a high-energy mill with controlled atmosphere (N₂/Ar). Monitor reaction progress via XRD (amorphous/crystalline phase transitions) and TGA-MS (volatile byproducts). Compare with solution-phase degradation using HPLC-ICP-MS .

- Data Analysis: Apply Avrami-Erofeev kinetics to model solid-state decomposition rates .

Developing a protocol for Tl speciation in biological samples exposed to this compound:

- Sample Preparation: Acid digest tissues (e.g., rat liver) with HNO₃/H₂O₂, followed by chelation with crown ethers to separate Tl(I) and Tl(III).